molecular formula C14H6Cl2N2O2 B12120263 2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde CAS No. 72811-31-5

2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde

Cat. No.: B12120263
CAS No.: 72811-31-5
M. Wt: 305.1 g/mol
InChI Key: HJGNKJPHKMOCST-UHFFFAOYSA-N
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Description

1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- is a derivative of phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at positions 3 and 9, and two chlorine atoms at positions 2 and 8 on the phenanthroline ring. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- typically involves the chlorination of 1,7-phenanthroline followed by formylation. The chlorination can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KSR in aprotic solvents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- is unique due to the presence of both aldehyde and chlorine functional groups, which provide a versatile platform for further chemical modifications and the formation of diverse metal complexes. Its ability to undergo various chemical reactions and form stable complexes with metals makes it valuable in multiple research fields .

Properties

CAS No.

72811-31-5

Molecular Formula

C14H6Cl2N2O2

Molecular Weight

305.1 g/mol

IUPAC Name

2,8-dichloro-1,7-phenanthroline-3,9-dicarbaldehyde

InChI

InChI=1S/C14H6Cl2N2O2/c15-13-9(6-20)4-10-11(17-13)2-1-7-3-8(5-19)14(16)18-12(7)10/h1-6H

InChI Key

HJGNKJPHKMOCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=N2)Cl)C=O)C3=NC(=C(C=C31)C=O)Cl

Origin of Product

United States

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